1-N-(4-fluorophenyl)benzene-1,2-diamine
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Overview
Description
It appears as a white to off-white crystalline powder and is utilized in various fields including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-N-(4-fluorophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture in the presence of sulfinic acids as nucleophiles . This method is known for its regioselectivity and high yield. Industrial production methods often involve bulk custom synthesis and procurement processes .
Chemical Reactions Analysis
1-N-(4-fluorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-N-phenyl-o-benzoquinone diamine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, particularly with electron-deficient arenes.
Reduction: The nitro group in related compounds can be reduced to amines using reagents like zinc powder in ethanol.
Common reagents and conditions used in these reactions include sulfinic acids, controlled-potential techniques, and ethanol as a solvent . Major products formed from these reactions include 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines .
Scientific Research Applications
1-N-(4-fluorophenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(4-fluorophenyl)benzene-1,2-diamine involves its interaction with molecular targets and pathways. It acts as a Michael acceptor, facilitating nucleophilic aromatic substitution reactions . The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions .
Comparison with Similar Compounds
1-N-(4-fluorophenyl)benzene-1,2-diamine can be compared with other similar compounds such as:
4-Fluoro-1,2-phenylenediamine: An important intermediate in the synthesis of antitumor agents and other biologically active compounds.
1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine: Known for its regioselective synthesis and high yield in anodic oxidation reactions.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIGTRNAZHTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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